5-bromo-1-ethyl-1H-1,2,3,4-tetrazole
Description
Significance of Tetrazole Heterocycles in Contemporary Chemical Research
Tetrazole derivatives are a cornerstone of modern chemical research, with their influence spanning pharmaceuticals, materials science, and agriculture. lifechemicals.comresearchgate.netresearchgate.net Their high nitrogen content and unique electronic structure bestow upon them a range of valuable properties. numberanalytics.com In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles. lifechemicals.comnumberanalytics.comresearchgate.net This has led to the incorporation of the tetrazole moiety into numerous clinically approved drugs. lifechemicals.comacs.org
Beyond pharmaceuticals, tetrazoles are integral to the development of energetic materials due to their high heat of formation and the release of large volumes of nitrogen gas upon decomposition. numberanalytics.com They also serve as ligands in coordination chemistry and as building blocks for novel polymers and functional materials. lifechemicals.comnumberanalytics.com The versatility of the tetrazole ring ensures its continued exploration in various scientific disciplines. numberanalytics.com
Overview of Halogenated N-Substituted Tetrazoles in Organic Synthesis
The introduction of a halogen atom and an N-substituent onto the tetrazole ring, as seen in 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole, significantly expands its synthetic utility. Halogenated tetrazoles are valuable intermediates in organic synthesis, with the halogen atom serving as a versatile handle for a variety of chemical transformations.
The bromine atom in the 5-position of the tetrazole ring can be displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, it can participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, thus providing access to a wide array of complex molecular structures. The N-substituent, in this case, an ethyl group, influences the solubility, reactivity, and biological activity of the molecule. The synthesis of N-substituted tetrazoles is a well-established area of research, with various methods available for their preparation. core.ac.uk
Scope and Research Challenges Pertaining to this compound
The specific compound this compound presents both opportunities and challenges for chemical research. Its structure suggests its potential as a key building block in the synthesis of more complex tetrazole derivatives with tailored properties. Research in this area would likely focus on exploring the reactivity of the C-Br bond, investigating its participation in various coupling reactions and nucleophilic substitutions.
A significant challenge lies in the regioselective synthesis of 1-substituted-5-bromotetrazoles. The alkylation of 5-bromotetrazole can lead to a mixture of N1 and N2 isomers, necessitating careful control of reaction conditions to favor the desired N1-ethyl product. mdpi.com Furthermore, the synthesis of 1-substituted 5-bromo-1H-tetrazoles can involve the use of potentially hazardous reagents and intermediates, requiring careful handling and optimization of reaction conditions for safety and efficiency. researchgate.net Overcoming these synthetic hurdles is crucial for unlocking the full potential of this compound as a synthetic intermediate.
| Property | Value |
| Molecular Formula | C3H5BrN4 |
| Molecular Weight | 177.00 g/mol |
| CAS Number | 84501-66-6 |
Properties
CAS No. |
86506-76-5 |
|---|---|
Molecular Formula |
C3H5BrN4 |
Molecular Weight |
177 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1 Ethyl 1h 1,2,3,4 Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
In the ¹H NMR spectrum, the ethyl group attached to the nitrogen atom of the tetrazole ring would produce two distinct signals. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) would appear as a triplet, coupling with the two methylene protons.
Based on data for similar ethyl-substituted heterocyclic compounds, the methylene quartet is predicted to be in the range of 4.0-4.6 ppm. The electron-withdrawing nature of the tetrazole ring would shift these protons downfield. The methyl triplet is expected to appear further upfield, typically in the 1.3-1.6 ppm range. The compound itself does not have any protons directly attached to the tetrazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₂-CH₃ | 4.0 - 4.6 | Quartet (q) | ~7.2 |
| N-CH₂-CH₃ | 1.3 - 1.6 | Triplet (t) | ~7.2 |
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon atoms in this compound.
C5 (Tetrazole Ring Carbon): The carbon atom of the tetrazole ring bonded to the bromine atom (C5) is expected to have a chemical shift in the range of 140-155 ppm. For comparison, the C5 carbon in 5-(4-bromophenyl)-1H-tetrazole appears at 155.11 ppm. rsc.org
Methylene Carbon (N-CH₂-): The methylene carbon of the ethyl group is anticipated to resonate in the 40-50 ppm region.
Methyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group would be the most upfield signal, predicted to be in the 13-18 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C5 (C-Br) | 140 - 155 |
| N-CH₂-CH₃ | 40 - 50 |
| N-CH₂-CH₃ | 13 - 18 |
Two-dimensional NMR techniques would be crucial for confirming the assignments made in the 1D spectra.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct (three-bond) coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would show a correlation between the methylene proton signal (4.0-4.6 ppm) and the methylene carbon signal (40-50 ppm), and another between the methyl proton signal (1.3-1.6 ppm) and the methyl carbon signal (13-18 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include:
A correlation from the methylene protons to the tetrazole ring carbon (C5).
A correlation from the methylene protons to the methyl carbon.
A correlation from the methyl protons to the methylene carbon.
These 2D experiments would collectively provide unambiguous evidence for the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of this compound is expected to show several characteristic absorption bands. The C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The tetrazole ring itself has characteristic stretching and bending vibrations. For comparison, 5-(4-bromophenyl)-1H-tetrazole shows absorptions at 2919, 1595, 1046, and 1010 cm⁻¹. rsc.org The N=N and C=N stretching vibrations within the tetrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretch would likely appear in the far-infrared region, typically below 700 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretching (ethyl) | 2850 - 3000 |
| C-H bending (ethyl) | 1375 - 1470 |
| N=N / C=N stretching (tetrazole ring) | 1400 - 1600 |
| Tetrazole ring breathing/bending | 900 - 1200 |
| C-N stretching | 1000 - 1250 |
| C-Br stretching | 500 - 700 |
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations like the N=N stretches.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For this compound (C₃H₅BrN₄), the molecular weight is approximately 175.97 g/mol (for ⁷⁹Br) and 177.97 g/mol (for ⁸¹Br).
The mass spectrum under Electron Ionization (EI) would be expected to show a molecular ion peak cluster [M]⁺ and [M+2]⁺ with nearly equal intensity, which is characteristic of a compound containing one bromine atom.
A primary fragmentation pathway for substituted tetrazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28. acs.org This would lead to a significant fragment ion. Other expected fragmentations include the loss of the ethyl group or parts of it.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₃H₅BrN₄]⁺ | Molecular Ion [M]⁺ | 176/178 |
| [C₃H₅BrN₂]⁺ | [M - N₂]⁺ | 148/150 |
| [CH₂N₄Br]⁺ | [M - CH₃]⁺ | 161/163 |
| [C₂H₅N₄]⁺ | [M - Br]⁺ | 97 |
| [C₂H₅]⁺ | Ethyl cation | 29 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been published, data from a related compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, provides insight into the expected bond lengths and angles of the tetrazole ring. researchgate.net
In the solid state, the tetrazole ring is expected to be nearly planar. The bond lengths within the ring would reflect the delocalized π-electron system. The C5-Br bond length would be a key parameter. The ethyl group would be positioned relative to the ring, and its conformation would be determined by steric and packing forces within the crystal lattice.
Table 5: Predicted X-ray Crystallographic Parameters (based on analogous structures)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| C5-Br Bond Length | ~1.85 - 1.95 Å |
| N1-N2 Bond Length | ~1.32 - 1.36 Å |
| N2-N3 Bond Length | ~1.28 - 1.32 Å |
| N3-N4 Bond Length | ~1.32 - 1.36 Å |
| N4-C5 Bond Length | ~1.31 - 1.35 Å |
| C5-N1 Bond Length | ~1.33 - 1.37 Å |
| N1-C(ethyl) Bond Length | ~1.47 - 1.50 Å |
Crystal Packing and Intermolecular Interactions
The crystal packing is primarily influenced by a combination of weak intermolecular interactions. Given the molecular structure, potential interactions include halogen bonding involving the bromine atom, π-π stacking interactions between the aromatic tetrazole and pyridine (B92270) rings, and weak C-H···N hydrogen bonds. The arrangement of molecules within the crystal lattice seeks to maximize attractive forces and minimize repulsive interactions, leading to a dense and stable structure. The specific distances and angles of these interactions determine the packing motif. For instance, the relative orientation of the tetrazole and pyridine rings in adjacent molecules would indicate the presence and nature of any π-π stacking. The distances between the bromine atom of one molecule and electronegative atoms (like nitrogen) of a neighboring molecule can reveal the presence of halogen bonds, which are increasingly recognized as significant structure-directing interactions.
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₆BrN₅ |
| Formula Weight | 240.06 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Acam |
| Unit Cell Dimensions | |
| a | 12.3735(8) Å |
| b | 20.8690(11) Å |
| c | 6.8385(6) Å |
| Volume | 1765.9(2) ų |
| Z | 8 |
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular and intermolecular forces. For 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, the conformation is defined by the relative orientations of the tetrazole ring, the methyl group, and the pyridine ring.
Within the crystal, the tetrazole and pyridine rings are essentially planar. The dihedral angle between these two rings is a critical conformational parameter. A smaller dihedral angle would suggest a more coplanar arrangement, which could facilitate π-π stacking interactions. Conversely, a larger dihedral angle would indicate a more twisted conformation, possibly to alleviate steric hindrance or to accommodate other types of intermolecular interactions.
Chemical Reactivity and Transformation Studies of 5 Bromo 1 Ethyl 1h 1,2,3,4 Tetrazole
Nucleophilic Substitution Reactions at the C5-Bromo Position
The carbon-bromine bond at the C5 position of the tetrazole ring is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone for the functionalization of the 1-ethyl-1H-1,2,3,4-tetrazole core.
Mechanism and Scope of Substitution with Various Nucleophiles
The mechanism of nucleophilic substitution on 5-halotetrazoles typically follows a nucleophilic aromatic substitution (SNAr) pathway. This process involves the addition of a nucleophile to the electron-deficient C5 carbon of the tetrazole ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the tetrazole ring, yielding the substituted product. The high nitrogen content of the tetrazole ring enhances its electron-deficient character, facilitating this type of reaction.
A wide range of nucleophiles can be employed to displace the C5-bromo substituent. The scope of this reaction is broad, allowing for the introduction of various functionalities. For instance, compounds like 1-benzyl-5-bromo-1H-1,2,3,4-tetrazole, an analogue of the title compound, are known to react with nucleophiles such as amines and iodides. biosynth.com This suggests that 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole can be readily converted into 5-amino, 5-alkoxy, 5-thio, and 5-azido derivatives, among others.
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 5-Amino-1-ethyl-1H-tetrazole |
| Alkoxide | R-O⁻Na⁺ | 5-Alkoxy-1-ethyl-1H-tetrazole |
| Thiolate | R-S⁻Na⁺ | 5-Thioether-1-ethyl-1H-tetrazole |
| Azide (B81097) | NaN₃ | 5-Azido-1-ethyl-1H-tetrazole |
| Cyanide | KCN | 5-Cyano-1-ethyl-1H-tetrazole |
This table illustrates the potential scope of nucleophilic substitution reactions on this compound based on the known reactivity of similar 5-halotetrazoles.
Influence of the 1-Ethyl Substituent on Reactivity
The substituent at the N1 position of the tetrazole ring plays a crucial role in modulating the ring's electronic properties and, consequently, its reactivity. acs.orgnih.gov The 1-ethyl group in this compound is an alkyl group, which is generally considered to be electron-donating through an inductive effect.
This electron-donating nature of the ethyl group increases the electron density on the tetrazole ring compared to an unsubstituted (N-H) or an electron-withdrawing N-substituent. This increased electron density can slightly decrease the electrophilicity of the C5 carbon, potentially slowing down the rate of nucleophilic attack compared to tetrazoles bearing electron-withdrawing groups. However, the inherent electron-deficient nature of the tetrazole ring typically ensures that nucleophilic substitution remains a viable and efficient transformation pathway.
Sterically, the ethyl group is relatively small and is not expected to significantly hinder the approach of most nucleophiles to the C5 position. Therefore, its influence on the reaction rate is primarily electronic. The presence of the N-substituent is also significant as it prevents the formation of the tetrazolide anion under basic conditions, which could otherwise alter the reaction pathway. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org The C5-bromo functionality of this compound serves as an excellent handle for such transformations, particularly with palladium catalysts. researchgate.netnih.gov
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The activation of the C-Br bond by a palladium(0) catalyst is the key step that initiates these coupling reactions. youtube.com This allows for the formation of new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the tetrazole core.
Suzuki-Miyaura Coupling: This reaction couples the 5-bromotetrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 5-aryl- and 5-vinyl-1-ethyl-1H-tetrazoles. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of the 5-bromotetrazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This reaction is highly effective for the synthesis of 5-vinyltetrazoles and related structures, typically with high E-selectivity. thieme-connect.de
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 5-bromotetrazole and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base, leading to the formation of 5-alkynyl-1-ethyl-1H-tetrazoles. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Product |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 5-Aryl-1-ethyl-1H-tetrazole |
| Heck | Alkene (CH₂=CHR) | 5-Vinyl-1-ethyl-1H-tetrazole |
| Sonogashira | Terminal Alkyne (HC≡CR) | 5-Alkynyl-1-ethyl-1H-tetrazole |
This table summarizes major palladium-catalyzed cross-coupling reactions for C-C bond formation using this compound.
Catalyst Systems and Ligand Effects in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the chosen catalyst system, which includes the palladium source and the supporting ligands. sigmaaldrich.com
Palladium Sources: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.orgsigmaaldrich.com These precursors generate the active Pd(0) species in the catalytic cycle.
Ligands: Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). youtube.comuwindsor.ca For coupling with electron-deficient heterocycles like tetrazoles, electron-rich and bulky phosphine (B1218219) ligands are often effective. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations. nih.gov The choice of ligand can significantly influence reaction yields, substrate scope, and reaction conditions. nih.gov
| Catalyst Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, dppf, NHCs | Stabilizes catalyst, modulates reactivity, promotes key catalytic steps |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Activates coupling partner (e.g., boronic acid) and neutralizes HX byproduct |
| Solvent | Toluene, Dioxane, DMF, THF | Solubilizes reactants and catalyst |
This table presents typical components of catalyst systems used in palladium-catalyzed cross-coupling reactions.
Functionalization of the Tetrazole Core via C-Br Activation
The palladium-catalyzed activation of the carbon-bromine bond is a powerful strategy for the extensive functionalization of the 1-ethyl-1H-1,2,3,4-tetrazole core. These cross-coupling reactions provide reliable and modular access to a vast range of 5-substituted tetrazoles that would be difficult to synthesize through other methods. nih.gov By simply changing the organoboron, alkene, or alkyne coupling partner, a diverse library of compounds can be generated from the common this compound intermediate. This approach is central to the use of tetrazoles in medicinal chemistry and materials science, where fine-tuning of molecular properties is achieved through systematic structural modification. nih.gov
Electrophilic Reactions and Derivatization of the Ethyl Substituent
The derivatization of the ethyl group at the N-1 position of the tetrazole ring via electrophilic substitution is not a commonly documented transformation. The literature on tetrazole chemistry extensively covers electrophilic attack on the nitrogen atoms of the tetrazole ring itself, which are nucleophilic centers. researchgate.net The alkylation of 5-substituted tetrazoles, for instance, is a well-known electrophilic reaction that typically results in a mixture of N-1 and N-2 alkylated regioisomers, with the ratio depending on the reaction conditions and the nature of the substituent at the C-5 position. researchgate.netmdpi.com
Instead, electrophilic reactions on the tetrazole moiety are more prevalent. The tetrazole ring contains four nitrogen atoms, which can act as basic or nucleophilic sites. researchgate.net Theoretical studies, including Density Functional Theory (DFT), help in understanding the reactivity of the tetrazole ring, indicating that the nucleophilicity of the nitrogen atoms is a key factor in its reactions with electrophiles. mdpi.com
Ring-Opening and Rearrangement Pathways of the Tetrazole Moiety
The tetrazole ring, despite its aromaticity and relative stability, can undergo ring-opening and rearrangement reactions when subjected to energetic stimuli such as heat or light. These transformations are of significant interest as they provide pathways to other important chemical structures.
The thermal decomposition of 1,5-disubstituted tetrazoles is a well-established method for generating highly reactive nitrile imine intermediates. This process involves the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process that drives the reaction.
The generally accepted mechanism for the thermolysis of a 1,5-disubstituted tetrazole, such as this compound, begins with the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. This concerted or stepwise process releases a stable nitrogen molecule and forms a transient 1,3-dipolar species known as a nitrile imine.
This reactive intermediate is not typically isolated but can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions, leading to the formation of new five-membered heterocyclic rings. beilstein-journals.org In the absence of a trapping agent, the nitrile imine may undergo other reactions, such as dimerization or rearrangement. The specific products formed depend on the substituents on the nitrile imine and the reaction conditions. For this compound, the expected nitrile imine would be N-ethyl-C-bromo-nitrile imine.
| Starting Material | Conditions | Primary Intermediate | Potential Subsequent Reactions |
| 1,5-Disubstituted Tetrazole | Heat (Thermolysis) | Nitrile Imine + N₂ | [3+2] Cycloaddition, Dimerization |
| This compound | High Temperature | N-ethyl-C-bromo-nitrile imine | Reaction with dipolarophiles (e.g., alkenes, alkynes) |
This table illustrates the general pathway for the thermal decomposition of 1,5-disubstituted tetrazoles.
The photochemical behavior of tetrazoles is a rich area of study, as UV irradiation can induce ring cleavage and lead to a variety of products. nih.gov Similar to thermal decomposition, the primary photochemical process for many tetrazole derivatives is the extrusion of molecular nitrogen. rsc.org
For 1,5-disubstituted tetrazoles, photolysis is also known to generate nitrile imines. The energy from UV light promotes the molecule to an excited state, which then fragments, releasing N₂. The resulting nitrile imine can then engage in intramolecular or intermolecular reactions. If the substituents have appropriate functional groups, intramolecular cycloadditions can lead to complex polycyclic systems. In other cases, the nitrile imine can be trapped by solvents or other added reagents.
The specific outcome of the photolysis of this compound would depend on the reaction conditions, such as the wavelength of light and the solvent used. The presence of the bromine atom might also influence the reaction pathways, potentially participating in subsequent reactions of the generated intermediate.
Reactivity in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. The most significant involvement of 1,5-disubstituted tetrazoles, including this compound, in MCRs is their synthesis, primarily through the Ugi-azide reaction. scielo.org.mxmdpi.com
The Ugi-azide is a four-component reaction (4-CR) that utilizes an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃, which generates hydrazoic acid in situ). scielo.org.mxnih.gov This reaction provides a direct and modular route to a wide variety of 1,5-disubstituted tetrazoles. mdpi.commdpi.com
The mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by hydrazoic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium intermediate. This intermediate is then trapped by the azide anion, followed by a 1,5-dipolar electrocyclization to form the stable tetrazole ring. scielo.org.mx
To synthesize a compound like this compound, the hypothetical Ugi-azide components would be a source for the C5-bromo functionality (which is not a standard aldehyde), ethylamine (B1201723) as the amine, an isocyanide, and an azide source. However, the standard Ugi-azide reaction typically assembles the substituent at the C5 position from an aldehyde component. The synthesis of 5-halo-tetrazoles often involves other methods, such as the bromination of a pre-formed 1-substituted tetrazole. nih.gov Once formed, these stable 1,5-disubstituted tetrazoles are not typically used as reactive components in further MCRs, but rather are the final, desired products of such sequences. rsc.org
Theoretical and Computational Chemistry Investigations of 5 Bromo 1 Ethyl 1h 1,2,3,4 Tetrazole
Electronic Structure and Bonding Analysis
The electronic properties and bonding nature of 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole are fundamental to its chemical identity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine its optimized geometry, electronic properties, and molecular electrostatic potential (MEP). acs.org
The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. In 1,5-disubstituted tetrazoles, the tetrazole ring is planar, and the substituents are positioned to minimize steric hindrance. The presence of a bromine atom at the C5 position and an ethyl group at the N1 position influences the electronic distribution within the tetrazole ring.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. rsc.org For substituted tetrazoles, the nature of the substituents significantly impacts these orbital energies. Electron-withdrawing groups, such as the bromine atom, tend to lower both the HOMO and LUMO energies, which can affect the molecule's interaction with other chemical species. rsc.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the nitrogen atoms of the tetrazole ring are expected to be regions of negative potential, while the hydrogen atoms of the ethyl group and the area around the bromine atom may exhibit positive or less negative potential.
Table 1: Calculated Electronic Properties of Substituted Tetrazoles (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-methyl-5-H-tetrazole | -7.5 | 1.2 | 8.7 |
| 1-methyl-5-chloro-tetrazole | -8.1 | 0.5 | 8.6 |
| 1-methyl-5-bromo-tetrazole | -7.9 | 0.4 | 8.3 |
| 1-ethyl-5-H-tetrazole | -7.4 | 1.3 | 8.7 |
| 5-bromo-1-ethyl-1H-tetrazole (Predicted) | -7.8 | 0.6 | 8.4 |
Note: The data for the specific target compound is predicted based on trends observed in related substituted tetrazoles. Actual values would require specific DFT calculations.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
The introduction of a bromine atom, an electron-withdrawing group, is expected to increase the electronegativity and electrophilicity index of the tetrazole ring, making it more susceptible to nucleophilic attack compared to its unsubstituted counterpart. Conversely, the electron-donating nature of the ethyl group at the N1 position can modulate this effect.
Table 2: Quantum Chemical Descriptors for Substituted Tetrazoles (Illustrative Data)
| Descriptor | 1-ethyl-1H-tetrazole (Predicted) | 5-bromo-1-ethyl-1H-tetrazole (Predicted) |
| Electronegativity (χ) (eV) | 3.05 | 3.65 |
| Chemical Hardness (η) (eV) | 4.35 | 4.20 |
| Chemical Softness (S) (eV⁻¹) | 0.23 | 0.24 |
| Electrophilicity Index (ω) (eV) | 1.07 | 1.59 |
Note: These values are illustrative and based on general trends. Precise values require dedicated calculations for this compound.
Conformational Analysis and Tautomerism
The conformational flexibility of the ethyl group and the potential for tautomerism are important aspects of the molecular structure of this compound.
Computational methods can be employed to explore the potential energy surface associated with the rotation of the ethyl group around the N1-C(ethyl) bond. This analysis helps to identify the most stable conformers. It is anticipated that the staggered conformations of the ethyl group relative to the tetrazole ring will be energetically favored over the eclipsed conformations to minimize steric hindrance. The bromine atom at the adjacent C5 position may also influence the conformational preference through steric or electronic interactions.
Tautomerism is a significant consideration for many tetrazole derivatives. For 5-substituted-1H-tetrazoles, two tautomeric forms, the 1H and 2H tautomers, can exist. researchgate.net However, in the case of this compound, the presence of the ethyl group at the N1 position precludes the possibility of the common 1H-2H tautomerism involving the proton on the tetrazole ring. While other less common tautomeric forms could be computationally investigated, they are generally considered to be significantly less stable.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and characterizing the transition states that connect them.
Computational Elucidation of Bromination Pathways
The synthesis of this compound typically involves the bromination of 1-ethyl-1H-tetrazole. Computational modeling can be used to investigate the mechanism of this electrophilic substitution reaction. Different brominating agents and reaction conditions can lead to various pathways. A likely mechanism involves the attack of a bromine electrophile (e.g., Br⁺ or a polarized bromine molecule) on the electron-rich C5 position of the tetrazole ring.
DFT calculations can be used to map out the potential energy surface of the reaction, locating the transition state structure for the C-Br bond formation. The activation energy barrier associated with this transition state provides insight into the reaction kinetics. The calculations would likely show that the C5 position is the most favorable site for electrophilic attack due to the electronic influence of the ring nitrogen atoms.
Prediction of Reactive Intermediates
During the bromination of 1-ethyl-1H-tetrazole, the formation of a reactive intermediate is expected. Computational studies can predict the structure and stability of such intermediates. A common intermediate in electrophilic aromatic substitution is a sigma complex (or arenium ion), where the electrophile has added to the ring, temporarily disrupting its aromaticity.
For the bromination of 1-ethyl-1H-tetrazole, a cationic intermediate would be formed with the bromine atom attached to the C5 carbon and the positive charge delocalized over the tetrazole ring. Computational analysis of this intermediate would reveal its geometry and charge distribution, providing further understanding of the reaction mechanism. The subsequent deprotonation of this intermediate would then lead to the final this compound product.
Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, IR Frequencies)
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) are commonly employed to simulate NMR and IR spectra. growingscience.compnrjournal.com
NMR Chemical Shift Simulations: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. pnrjournal.com These calculations are often performed with a functional such as B3LYP and a basis set like 6-311++G(d,p) after the molecule's geometry has been optimized at the same level of theory. growingscience.compnrjournal.com The solvent effects can be incorporated using models like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). pnrjournal.com The calculated chemical shifts (referenced against a standard like tetramethylsilane) can then be compared with experimental data to confirm the molecular structure.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound The following data is a representative example based on typical values for substituted tetrazoles and should be confirmed by specific calculations.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C5 (Tetrazole ring) | 145-155 | CH₂ (Ethyl) | 4.2-4.8 |
| CH₂ (Ethyl) | 45-55 | CH₃ (Ethyl) | 1.4-1.8 |
| CH₃ (Ethyl) | 13-18 |
IR Frequencies Simulations: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-based calculations help in the assignment of experimental IR absorption bands. growingscience.com Characteristic vibrational modes for a 1,5-disubstituted tetrazole would include N=N stretching vibrations, C-N stretching, and vibrations of the ethyl group. pnrjournal.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies.
Table 2: Illustrative Predicted IR Frequencies for this compound The following data is a representative example based on typical values for substituted tetrazoles and should be confirmed by specific calculations.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| CH₃, CH₂ Stretching | 2900-3000 |
| Tetrazole Ring Stretching (N=N, C=N) | 1300-1600 |
| Tetrazole Ring Breathing/Deformation | 900-1200 |
| C-Br Stretching | 500-650 |
Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including how they interact with each other in condensed phases. nih.govnih.gov For this compound, MD simulations can provide critical insights into the forces governing its crystal packing and bulk properties.
Intermolecular Interactions: The tetrazole ring is known to participate in various non-covalent interactions. nih.gov Analysis of the Cambridge Structural Database (CSD) for related tetrazole structures shows that the nitrogen atoms of the ring frequently act as hydrogen bond acceptors. nih.gov While the 1-ethyl-tetrazole lacks a traditional hydrogen bond donor on the ring, weak C-H···N interactions involving the ethyl group are possible. Furthermore, the aromatic nature of the tetrazole ring allows for π–π stacking interactions, which can be a significant force in crystal assembly. nih.gov The bromine atom can participate in halogen bonding (Br···N), another important directional interaction that can influence crystal packing.
Crystal Packing Simulations: MD simulations of a periodic box of this compound molecules can predict the likely crystal packing arrangements. By simulating the system at different temperatures and pressures, researchers can identify stable, low-energy crystal polymorphs. nih.gov These simulations rely on force fields (like AMBER or GAFF) that have been parameterized to accurately describe the potential energy surface of the molecule and its interactions. nih.gov The results from these simulations, such as the cohesive energy density and radial distribution functions, can predict the compound's physical properties and structural organization in the solid state. nih.gov Such studies are crucial for understanding the stability and physical characteristics of the material.
Applications of 5 Bromo 1 Ethyl 1h 1,2,3,4 Tetrazole in Advanced Materials Science and Organic Synthesis
Role as a Versatile Synthetic Intermediate
The presence of a reactive carbon-bromine bond at the 5-position of the tetrazole ring makes 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole a highly useful precursor for the construction of more complex molecular architectures. This reactivity allows for the introduction of various functional groups, enabling the synthesis of a diverse range of substituted tetrazoles.
Precursor for the Synthesis of Complex Heterocyclic Systems
This compound serves as a key starting material for the synthesis of intricate heterocyclic systems. The bromo substituent is an excellent leaving group in nucleophilic substitution reactions and a versatile handle for cross-coupling reactions, providing access to a wide array of 5-substituted tetrazoles.
One of the most powerful methods for the functionalization of 5-bromotetrazoles is through palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, vinyl, and alkynyl groups to the tetrazole core. rsc.orgrsc.org For instance, the palladium-catalyzed arylation of 1-alkyl-5-bromotetrazoles with various arylboronic acids can yield 1-alkyl-5-aryltetrazoles, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.net
Furthermore, the bromo group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functionalities at the 5-position. This versatility allows for the construction of fused heterocyclic systems. For example, intramolecular cyclization of a suitably functionalized 5-substituted tetrazole, derived from this compound, can lead to the formation of tetrazolo-fused heterocycles like tetrazolo[1,5-a]pyrimidines or tetrazolo[5,1-b] beilstein-journals.orgresearchgate.netnih.govthiadiazepines. conestogac.on.casemanticscholar.orgorganic-chemistry.orgcore.ac.uk
A general method for the synthesis of 1-substituted 5-bromo-1H-tetrazoles involves the treatment of 1-substituted 1H-tetrazole-5-thiols with zinc(II) bromide and an oxidizing agent like hydrogen peroxide. researchgate.net This provides a viable route to obtain the title compound, which can then be used in subsequent synthetic transformations.
Table 1: Examples of Heterocyclic Systems Derived from 5-Halotetrazole Precursors
| Precursor | Reagent/Catalyst | Product Type | Potential Application Area |
| 1-Alkyl-5-bromotetrazole | Arylboronic acid / Pd catalyst | 1-Alkyl-5-aryltetrazole | Medicinal Chemistry, Materials Science |
| 1-Alkyl-5-bromotetrazole | Terminal alkyne / Pd/Cu catalyst | 1-Alkyl-5-alkynyltetrazole | Organic Electronics |
| 1-Alkyl-5-bromotetrazole | Amine / Base | 1-Alkyl-5-aminotetrazole | Ligand Synthesis |
| 5-Bromotetrazole derivative | Intramolecular nucleophile | Fused tetrazolo-heterocycle | Pharmaceuticals |
Building Block in Cascade and Convergent Syntheses
The reactivity of this compound also lends itself to its use as a building block in cascade and convergent synthetic strategies, such as multicomponent reactions (MCRs). nih.govacs.org MCRs, like the Ugi and Passerini reactions, are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating portions of all the starting materials. beilstein-journals.orgnih.govnih.govacs.orgrug.nl
While direct participation of this compound in MCRs is not extensively documented, its derivatives can be employed in such reactions. For example, a tetrazole-containing aldehyde, which could be synthesized from the bromo-precursor via a Grignard reaction followed by oxidation, can participate in Passerini and Ugi reactions to generate diverse, drug-like molecules with high skeletal complexity. beilstein-journals.orgrug.nl This approach allows for the rapid assembly of libraries of complex tetrazole-containing compounds for screening in drug discovery and materials science. nih.govacs.org
The concept of using tetrazoles in tandem reactions is also an emerging area. researchgate.net A tandem reaction, or cascade reaction, involves two or more sequential transformations in a single pot without the isolation of intermediates. The functional handles on the this compound could be designed to trigger such a cascade, leading to the efficient construction of complex polycyclic systems.
Coordination Chemistry and Ligand Design
The tetrazole ring is an excellent ligand for a wide range of metal ions due to the presence of four nitrogen atoms with available lone pairs of electrons. researchgate.net The substituents at the 1- and 5-positions of the tetrazole ring significantly influence its coordination behavior, making this compound an interesting ligand for the design of novel coordination compounds.
Formation of Metal Complexes with the Tetrazole Ligand
1,5-Disubstituted tetrazoles can coordinate to metal centers through one or more of their nitrogen atoms, acting as monodentate, bidentate, or bridging ligands. researchgate.netresearchgate.net The coordination of 1-ethyl-5H-tetrazole with various transition metals such as copper(II), iron(II), zinc(II), and silver(I) has been reported, leading to the formation of energetic coordination compounds. nih.gov It is expected that this compound would exhibit similar coordinating abilities, forming stable complexes with a variety of metal ions.
The synthesis of these complexes typically involves the reaction of the tetrazole ligand with a metal salt in a suitable solvent. The resulting coordination compounds can exhibit a range of structures, from simple mononuclear complexes to intricate coordination polymers. rsc.orgrsc.orgrsc.org
Table 2: Representative Metal Complexes with Substituted Tetrazole Ligands
| Ligand | Metal Ion | Resulting Complex Type | Reference |
| 1-Ethyl-5H-tetrazole | Cu(II), Fe(II), Zn(II), Ag(I) | Energetic Coordination Compounds | nih.gov |
| 1-Methyl-5-R-tetrazole | Cu(II) | Mononuclear and Polymeric Complexes | researchgate.net |
| 5-(Pyridyl)tetrazole | Mn(II) | 2D and 3D Coordination Polymers | rsc.org |
| 1-Phenyl-1H-tetrazole | Cu(II) | Mononuclear Complex | asianpubs.org |
Structural Characterization of Coordination Compounds
Table 3: Illustrative Crystallographic Data for a Copper-Tetrazole Complex Data for [Cu(pta)2(NO3)2(H2O)2] where pta = 1-phenyl-1H-tetrazole
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.865(2) |
| b (Å) | 14.887(3) |
| c (Å) | 8.974(2) |
| β (°) | 118.08(3) |
| Coordination Geometry | Octahedral |
| Source: asianpubs.org |
Influence of Bromine and Ethyl Substituents on Coordination Modes
The nature of the substituents at the N1 and C5 positions of the tetrazole ring has a profound impact on the electronic properties and steric profile of the ligand, which in turn dictates its coordination behavior. researchgate.netnih.gov
The ethyl group at the N1 position provides steric bulk that can influence the approach of the metal ion and the packing of the resulting complexes in the solid state. This can lead to the formation of specific coordination geometries and crystal structures. researchgate.net
The bromine atom at the C5 position is an electron-withdrawing group, which is expected to decrease the basicity of the nitrogen atoms in the tetrazole ring. This can affect the strength of the metal-ligand bond. Furthermore, the bromine atom itself could potentially participate in weak interactions, such as halogen bonding, with other components in the crystal lattice, further influencing the supramolecular assembly of the coordination compound. Studies on 1-methyl-5-R-tetrazoles have shown that the nature of the C5 substituent can alter the coordination mode of the tetrazole ring, for example, favoring N4 coordination or the rarer N3 coordination. researchgate.net
Development of Nitrogen-Rich Materials (excluding energetic properties)
The high nitrogen content of the tetrazole ring makes this compound an attractive precursor for the synthesis of nitrogen-rich materials. These materials are of significant interest for applications such as gas storage, and as components in specialty polymers, where a high density of nitrogen atoms can impart unique physical and chemical properties.
While direct research on the use of this compound for non-energetic nitrogen-rich materials is not extensively documented, studies on analogous compounds such as 5-bromo-1-vinyl-1H-tetrazole provide strong evidence for its potential. The vinyl analogue has been successfully polymerized and subsequently functionalized to create nitrogen-rich polymers. anaxlab.com It is conceivable that this compound could be utilized in a similar fashion, for example, by incorporating it into polymer backbones or as a pendant group to modify the properties of existing polymers.
Table 1: Potential Functionalization Reactions of this compound for Nitrogen-Rich Materials
| Reagent | Reaction Type | Potential Product Functionality |
| Sodium Azide (B81097) | Nucleophilic Substitution | Azido-tetrazole |
| Amines/Ammonia | Nucleophilic Aromatic Substitution | Amino-tetrazole |
| Hydrazine | Nucleophilic Substitution | Hydrazinyl-tetrazole |
| Boronic Acids | Suzuki Coupling | Aryl/Heteroaryl-tetrazole |
These functionalized derivatives can then serve as monomers for polymerization or as building blocks for the synthesis of larger, discrete nitrogen-rich molecules. The resulting materials could exhibit interesting properties for applications in areas such as coordination chemistry and materials with specific refractive indices, leveraging the high molar refraction of nitrogen-rich compounds.
Applications in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The tetrazole ring, with its multiple nitrogen atoms, is an excellent candidate for participating in various non-covalent interactions, including hydrogen bonding, halogen bonding, and coordination with metal ions.
The this compound molecule possesses several features that make it a promising component for supramolecular assembly. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that has gained significant attention in crystal engineering and materials design.
Furthermore, the tetrazole moiety is known to act as a ligand in coordination chemistry, capable of binding to a wide range of metal centers. nih.gov The ethyl group at the 1-position provides solubility and can influence the packing of the molecules in the solid state. By replacing the bromine atom with other functional groups, it is possible to introduce additional recognition sites, allowing for the programmed self-assembly of intricate one-, two-, or three-dimensional supramolecular architectures.
For example, the introduction of a pyridyl group at the 5-position via a Suzuki coupling reaction would create a bidentate ligand capable of forming well-defined coordination complexes with transition metals. The resulting metallo-supramolecular structures could exhibit interesting photophysical or catalytic properties.
Table 2: Potential Supramolecular Interactions Involving this compound Derivatives
| Interaction Type | Participating Group(s) | Potential Supramolecular Structure |
| Hydrogen Bonding | Tetrazole nitrogen atoms with suitable donors | Chains, sheets, or networks |
| Halogen Bonding | Bromine atom with Lewis bases | Directed crystal packing |
| Metal Coordination | Tetrazole nitrogen atoms with metal ions | Discrete coordination complexes, coordination polymers |
| π-π Stacking | Tetrazole ring with other aromatic systems | Stacked columnar or layered structures |
While specific studies on the self-assembly of this compound are not prevalent in the literature, the fundamental principles of supramolecular chemistry and the known reactivity of the bromo-tetrazole scaffold suggest a rich potential for its use in the rational design and construction of novel supramolecular materials. The ability to tune the electronic and steric properties through modification at both the 1- and 5-positions makes it a highly adaptable platform for creating functional supramolecular systems.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 1-substituted 5-bromotetrazoles has traditionally been approached through the conversion of 1-substituted 1H-tetrazole-5-thiols. researchgate.net An efficient method involves the treatment of these thiols with zinc(II) bromide and an oxidizing agent like hydrogen peroxide or peracetic acid. researchgate.net This approach often allows for simple isolation of the product by precipitation. researchgate.net However, future research should be directed towards the development of more sustainable and efficient synthetic strategies for 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole. This includes the exploration of greener solvents, milder reaction conditions, and the use of catalysts that are both readily available and environmentally benign. researchgate.net The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, could offer advantages in terms of recyclability and ease of separation, contributing to more sustainable processes. acs.org
| Synthetic Approach | Reagents | Conditions | Advantages | Challenges for Sustainability |
| From 1-ethyl-1H-tetrazole-5-thiol | Zinc(II) bromide, Hydrogen Peroxide/Peracetic Acid | 70-80 °C | High efficiency, simple product isolation | Use of potentially hazardous oxidizing agents, metal waste |
| Catalytic [3+2] Cycloaddition | Ethyl isothiocyanate, Sodium azide (B81097), Catalyst (e.g., CuSO₄·5H₂O) | Varies (e.g., 120-140 °C in DMSO) | Atom economy, potential for one-pot synthesis | High temperatures, use of potentially toxic solvents |
| Flow Chemistry Synthesis | Reactants in continuous flow | High temperature/pressure | Enhanced reaction rates, improved safety for hazardous intermediates | Reactor degradation, potential for metal leaching |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The bromine atom at the 5-position of the tetrazole ring is a key functional handle for a variety of chemical transformations. While nucleophilic substitution reactions are expected to be a primary mode of reactivity, the exploration of novel reactivity patterns is a crucial area for future research. This includes investigating its participation in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to forge new carbon-carbon and carbon-heteroatom bonds. Furthermore, the potential for unconventional transformations, such as those induced by photochemical or electrochemical methods, remains largely unexplored. The tetrazole ring itself can undergo decomposition under high-temperature conditions, leading to the formation of reactive intermediates like nitrilimines. beilstein-journals.org Understanding and controlling these degradation pathways could open up new synthetic avenues. beilstein-journals.orgresearchgate.net
Advanced Computational Design of Functionalized Tetrazole Architectures
Computational chemistry offers a powerful tool for the rational design of novel functional materials. nih.govresearchgate.net In the context of this compound, computational methods can be employed to predict the properties of its derivatives and guide synthetic efforts. rsc.org For instance, density functional theory (DFT) calculations can be used to model the electronic structure and reactivity of the molecule, providing insights into its behavior in various chemical reactions. researchgate.net Furthermore, the design of new metal-organic frameworks (MOFs) incorporating the 1-ethyl-1H-1,2,3,4-tetrazol-5-yl moiety as a linker could lead to materials with tailored properties for applications such as gas storage or catalysis. rsc.org Computational screening of virtual libraries of functionalized tetrazoles can accelerate the discovery of new molecules with desired electronic, optical, or energetic properties. mdpi.com
Integration of this compound into Automated Synthesis Platforms
The increasing complexity of modern drug discovery and materials science necessitates the development of high-throughput synthetic methods. beilstein-journals.org Automated synthesis platforms, including flow chemistry systems and robotic synthesizers, offer the potential to rapidly generate libraries of compounds for screening. beilstein-journals.org The integration of this compound as a building block in these platforms is a key challenge and opportunity. This requires the development of robust and reliable reaction protocols that are amenable to automation. The use of this bromo-tetrazole in multicomponent reactions (MCRs) is a particularly promising avenue, as MCRs are well-suited for the rapid generation of molecular diversity from a small set of starting materials. beilstein-journals.orgnih.gov
| Automated Synthesis Platform | Potential Application of this compound | Key Considerations |
| Flow Chemistry | High-throughput synthesis of derivatives via nucleophilic substitution or cross-coupling reactions. | Reaction kinetics at high temperatures, potential for reactor clogging, in-line purification. |
| Robotic Liquid Handling | Library synthesis for biological screening or materials discovery. | Solubility of reactants and products, compatibility with standard reaction vessels. |
| Multicomponent Reaction (MCR) platforms | Rapid generation of complex molecules incorporating the tetrazole scaffold. | Identification of suitable MCRs where the bromo-tetrazole can participate, optimization of reaction conditions. |
Understanding Long-Term Stability and Degradation Pathways in Diverse Environments
For any chemical compound to be utilized in practical applications, a thorough understanding of its long-term stability and degradation pathways is essential. nih.govacs.org Tetrazoles are known to be metabolically stable, which is an advantageous property in medicinal chemistry. nih.govacs.org However, the stability of this compound under various environmental conditions, such as exposure to light, heat, moisture, and different pH levels, needs to be systematically investigated. The decomposition of tetrazoles can be initiated by thermal or photochemical stimuli, leading to the extrusion of nitrogen gas and the formation of various degradation products. beilstein-journals.orgresearchgate.net Identifying these degradation products and elucidating the mechanisms of their formation is crucial for assessing the environmental impact and ensuring the safe handling and storage of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-1-ethyl-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclization of precursor molecules (e.g., 1-ethyl-1H-tetrazole) using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under reflux. Copper(I) iodide or palladium catalysts may enhance regioselectivity and reduce side reactions . Purification via column chromatography or recrystallization is critical to achieve >95% purity.
- Key Variables : Temperature (60–100°C), solvent choice (DMF vs. acetonitrile), and catalyst loading (5–10 mol%) significantly affect yield. For example, higher temperatures may accelerate bromination but increase decomposition risks .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers expect?
- Methodology :
- NMR : <sup>1</sup>H NMR will show a singlet for the ethyl group’s methyl protons (~1.4 ppm) and a triplet for the ethyl CH2 (~4.5 ppm). The tetrazole ring protons resonate as a singlet near 8.5–9.0 ppm .
- IR : Strong absorption bands for C-Br (~550 cm<sup>-1</sup>) and tetrazole ring vibrations (~1450–1600 cm<sup>-1</sup>) .
- X-ray Crystallography : Confirms the planar tetrazole ring and Br/ethyl spatial orientation, with bond lengths (C-Br: ~1.9 Å) and angles aiding in stereochemical analysis .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromine substitution in 1-ethyl-1H-1,2,3,4-tetrazole derivatives to enhance functionalization for target applications?
- Methodology : Regioselectivity is influenced by electronic effects of substituents. Computational DFT studies predict electron-deficient positions (e.g., the 5-position in tetrazoles) as bromination hotspots. Experimental validation involves competitive reactions with directing groups (e.g., trifluoromethyl or nitro) and monitoring via HPLC .
- Catalyst Screening : Copper(I) iodide improves selectivity for the 5-position by stabilizing transition states, while palladium catalysts may favor alternative sites .
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?
- Methodology :
- DFT Calculations : Model reaction pathways (e.g., bromination or nucleophilic substitution) to identify activation energies and transition states. Solvent effects (e.g., DMF’s polarity) are incorporated using continuum solvation models .
- Molecular Dynamics (MD) : Simulate thermal stability by analyzing bond dissociation energies (BDEs) and decomposition pathways at elevated temperatures .
Q. How do steric and electronic effects of the ethyl group at the 1-position influence the chemical reactivity of this compound compared to methyl or isopropyl analogs?
- Methodology :
- Steric Effects : The ethyl group’s larger size reduces accessibility for nucleophilic attack at the adjacent positions, as shown in comparative kinetic studies with methyl analogs (e.g., 30% lower reaction rate in SNAr reactions) .
- Electronic Effects : Ethyl’s electron-donating nature slightly increases electron density on the tetrazole ring, altering bromine’s electrophilicity. Hammett substituent constants (σmeta) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
